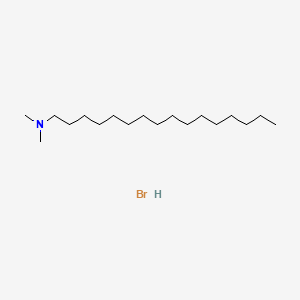![molecular formula C42H42P4S4 B14629924 [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] CAS No. 53889-37-5](/img/structure/B14629924.png)
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] is a complex organophosphorus compound It is characterized by the presence of multiple phosphorus atoms, sulfur atoms, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. The general synthetic route includes:
Preparation of Chlorophosphines: Chlorophosphines are prepared by the reaction of phosphorus trichloride with appropriate organic substrates.
Reaction with Grignard Reagents: The chlorophosphines are then reacted with Grignard reagents (organomagnesium compounds) to form the desired phosphine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated organic compounds, alkylating agents.
Major Products
Phosphine Oxides: Formed through oxidation.
Reduced Phosphines: Formed through reduction.
Substituted Phosphines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with three phenyl groups attached to a phosphorus atom.
Tris(diphenylphosphino)methane: Another complex phosphine with three diphenylphosphino groups attached to a central carbon atom.
Uniqueness
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] is unique due to the presence of sulfur atoms and the specific arrangement of its phosphorus and phenyl groups. This gives it distinct chemical properties and reactivity compared to other phosphine compounds .
Propiedades
Número CAS |
53889-37-5 |
|---|---|
Fórmula molecular |
C42H42P4S4 |
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
tris(2-diphenylphosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C42H42P4S4/c47-43(31-34-44(48,37-19-7-1-8-20-37)38-21-9-2-10-22-38,32-35-45(49,39-23-11-3-12-24-39)40-25-13-4-14-26-40)33-36-46(50,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 |
Clave InChI |
GMSVPNRINLRLEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(CCP(=S)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=S)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

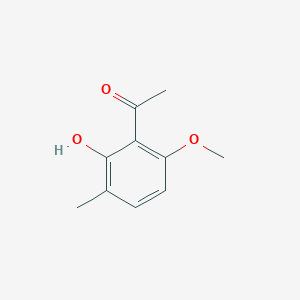
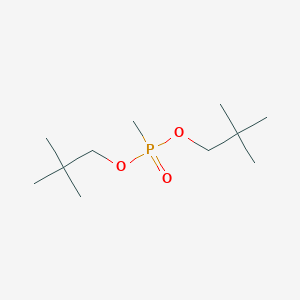
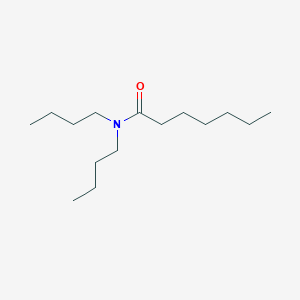

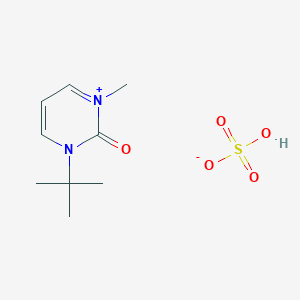

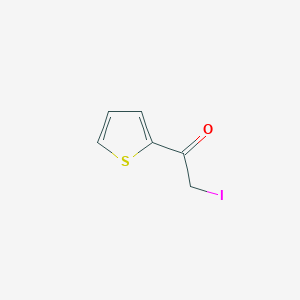

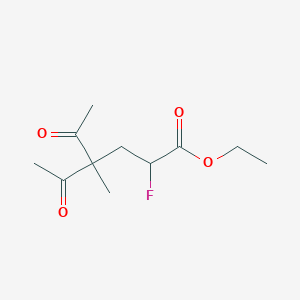
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
